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Compound of Interest

trans-Methyl 3-hydroxy-1-methyl-
Compound Name:
cyclobutanecarboxylate

cat. No.: B1391336

Foreword: The Strategic Value of the Cyclobutane
Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has
emerged as a powerful and strategic building block in contemporary medicinal chemistry.[1] Its
unique, puckered three-dimensional structure offers a rigid scaffold that can effectively orient
pharmacophoric elements in space, often leading to enhanced binding affinity and selectivity
for biological targets.[2] Unlike more flexible aliphatic chains, the conformational rigidity of the
cyclobutane moiety can lock a molecule into its bioactive conformation, minimizing the entropic
penalty upon binding. This guide focuses on a particularly valuable derivative, trans-Methyl 3-
hydroxy-1-methyl-cyclobutanecarboxylate, a versatile intermediate for the synthesis of
complex molecules with significant potential in drug development.

Compound Identification and Physicochemical
Properties
Nomenclature and CAS Number

The unambiguous identification of a chemical entity is paramount for regulatory compliance,
patent protection, and scientific reproducibility. The compound of interest is formally identified
as:
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o Systematic Name: methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[3]
e Common Name:trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
e CAS Number:1408075-48-8[3][4][5][€]

It is crucial to distinguish the trans isomer from its cis counterpart (CAS Number: 626238-08-2)
and the general entry for mixed isomers (CAS Number: 169899-49-4), as stereochemistry
plays a pivotal role in biological activity. The trans configuration specifies that the hydroxyl and
methyl carboxylate groups are on opposite faces of the cyclobutane ring, which influences its
three-dimensional shape and interaction with biological macromolecules.[3]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is essential
for its application in synthesis and drug formulation. The key properties of trans-Methyl 3-
hydroxy-1-methyl-cyclobutanecarboxylate are summarized in the table below.

Property Value Source
Molecular Formula C7H1203 311516171
Molecular Weight 144.17 g/mol 3151171
Physical Form Liquid [4]
Predicted Boiling Point 190.2 + 33.0 °C [3]
Predicted Density 1.232 + 0.06 g/cm?3 [3]
Predicted pKa 14.73 £ 0.40 [3]

InChi Key KFLCCZPFOPDGLN- 7]

UHFFFAOYSA-N

SMILES CC1(CC(C1)0)C(=0)0C 8]

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectroscopic Characterization
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While experimental spectra for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
are not readily available in the public domain, this section outlines the expected spectroscopic
features based on the analysis of closely related structures and general principles of
spectroscopy. These predicted data serve as a guide for the characterization and quality
control of the synthesized compound.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the puckered nature of the
cyclobutane ring. Protons on the ring are diastereotopic and will exhibit distinct chemical shifts
and coupling constants.

-OCHs (s, 3H): ~3.7 ppm

-CHs (s, 3H): ~1.3 ppm

-CHOH (m, 1H): ~4.0-4.2 ppm

Cyclobutane Ring Protons (m, 4H): ~2.0-2.8 ppm

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information on the carbon framework.
e C=0 (ester): ~175 ppm

e -C-O (ester): ~52 ppm

e -C-OH: ~65-70 ppm

e Quaternary Carbon: ~40-45 ppm

e -CHz2- (cyclobutane): ~30-35 ppm

e -CHs: ~20-25 ppm

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum will show characteristic absorption bands for the hydroxyl and ester functional
groups.

O-H stretch (hydroxyl): A broad band around 3400 cm~1

C-H stretch (aliphatic): Bands in the region of 2850-3000 cm~1

C=0 stretch (ester): A strong, sharp band around 1730 cm~1[9]

C-0O stretch (ester and alcohol): Bands in the fingerprint region, typically between 1000-1300

cm™1

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M*) at
m/z = 144. Subsequent fragmentation may involve the loss of the methoxy group (-OCHs, m/z
= 31) or the methyl carboxylate group (-COOCHSs, m/z = 59).

Synthesis and Chemical Reactivity

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a valuable synthetic
intermediate due to the presence of two orthogonal functional groups—a hydroxyl and an ester
—that can be selectively manipulated.

Synthetic Protocol: A Scalable Approach

A robust and scalable synthesis is critical for the application of this building block in drug
discovery programs. The following protocol is adapted from a highly cited, stereoselective
synthesis of a related cyclobutane derivative.[7]
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Step 1: Stereoselective Reduction
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Caption: A three-step synthetic workflow for the target molecule.

Step-by-Step Methodology:

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1391336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Stereoselective Reduction:

o To a solution of methyl 3-oxo-1-methylcyclobutanecarboxylate in anhydrous
tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium tri-
tert-butoxyaluminum hydride in THF dropwise.

o Maintain the temperature between -78 °C and -60 °C and stir for 4 hours.
o Monitor the reaction by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with a saturated aqueous solution of ammonium
chloride.

o Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium
sulfate, and concentrate under reduced pressure to yield cis-methyl 3-hydroxy-1-
methylcyclobutanecarboxylate.

e Mitsunobu Inversion:

o Dissolve the cis-alcohol from the previous step, p-nitrobenzoic acid, and
triphenylphosphine in anhydrous THF at room temperature.

o Add diethyl azodicarboxylate (DEAD) dropwise and stir the reaction mixture for 16 hours.
o Monitor the reaction by TLC.

o Upon completion, concentrate the reaction mixture and purify by column chromatography
on silica gel to obtain the trans-p-nitrobenzoyl ester.

e Hydrolysis:
o Dissolve the trans-ester in a mixture of THF and water.

o Add lithium hydroxide monohydrate and stir until the ester is consumed (monitored by
TLC).

o Carefully adjust the pH to 4-5 with dilute hydrochloric acid.
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o Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

o Purify the crude product by column chromatography or recrystallization to afford the final
product, trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.

Chemical Reactivity and Synthetic Utility

The hydroxyl and ester functionalities of the title compound allow for a wide range of chemical
transformations, making it a versatile building block for the synthesis of more complex
molecules.[3]

o Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using
standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

o Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like
lithium aluminum hydride (LiAIHa4).

o Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate
or mesylate) and subsequently displaced by a variety of nucleophiles.

o Ester Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid
or transesterified with other alcohols.
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Reactions at the Hydroxyl Group
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Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Medicinal
Chemistry

The incorporation of the cyclobutane scaffold into drug candidates can confer several
advantageous properties, including increased metabolic stability, improved pharmacokinetic
profiles, and novel intellectual property positions.[1] trans-Methyl 3-hydroxy-1-methyl-
cyclobutanecarboxylate serves as a valuable starting material for the synthesis of bioactive
molecules.

Role as a Conformational Restrictor

The rigid nature of the cyclobutane ring can be exploited to lock flexible molecules into a
specific conformation that is optimal for binding to a biological target. This pre-organization can
lead to a significant increase in potency. For instance, cyclobutane derivatives have been used
as conformationally restricted analogs of natural products with anti-tumor activity.[1]
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Potential as a Pharmacophore

The hydroxyl and ester groups of the title compound can participate in hydrogen bonding and
other non-covalent interactions with biological targets such as enzymes and receptors.[3]
Preliminary studies on related cyclobutane derivatives have suggested potential anti-
inflammatory and antimicrobial properties.[7] While the specific mechanism of action for this
compound is not yet fully elucidated, its structural features make it an attractive candidate for
screening in various disease models.

Bioisosteric Replacement

The cyclobutane ring can be used as a bioisostere for other chemical groups, such as gem-
dimethyl groups or larger rings. This can lead to improved physicochemical properties and oral
bioavailability.

The exploration of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate and its
derivatives in drug discovery is an active area of research. Its unique structural features and
synthetic versatility make it a valuable tool for medicinal chemists seeking to develop novel
therapeutics.

Conclusion

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a strategically important
building block for the synthesis of complex, three-dimensional molecules with potential
applications in drug discovery. Its well-defined stereochemistry, versatile functional groups, and
the advantageous properties conferred by the cyclobutane scaffold make it a valuable asset for
medicinal chemists. This guide has provided a comprehensive overview of its identification,
properties, synthesis, and potential applications, serving as a foundational resource for
researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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